molecular formula C16H11ClO4S2 B12529105 5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one CAS No. 708244-61-5

5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one

Cat. No.: B12529105
CAS No.: 708244-61-5
M. Wt: 366.8 g/mol
InChI Key: TXTDLMGFUJGPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyranone ring fused with a thiophene ring, and it is substituted with a chloro group and a methanesulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one: Similar structure but with a pyridine ring instead of a thiophene ring.

    5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-2-yl)-4H-pyran-4-one: Another similar compound with a different position of the pyridine ring.

Uniqueness

5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

708244-61-5

Molecular Formula

C16H11ClO4S2

Molecular Weight

366.8 g/mol

IUPAC Name

5-chloro-2-(4-methylsulfonylphenyl)-3-thiophen-3-ylpyran-4-one

InChI

InChI=1S/C16H11ClO4S2/c1-23(19,20)12-4-2-10(3-5-12)16-14(11-6-7-22-9-11)15(18)13(17)8-21-16/h2-9H,1H3

InChI Key

TXTDLMGFUJGPNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C(=CO2)Cl)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.